molecular formula C18H26N6O4 B047290 2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine CAS No. 124498-87-9

2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine

Cat. No. B047290
M. Wt: 390.4 g/mol
InChI Key: SLUGAKUMOFIJEH-LSCFUAHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine, also known as CHA, is a synthetic compound that acts as an agonist for the adenosine receptor. Adenosine receptors are G protein-coupled receptors that are involved in a variety of physiological processes such as sleep regulation, cardiovascular function, and immune response. CHA has been widely used as a research tool to study adenosine receptor function and to explore potential therapeutic applications.

Mechanism Of Action

2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine acts as an agonist for the adenosine receptor, which is a G protein-coupled receptor that is coupled to the adenylate cyclase pathway. Upon binding to the receptor, 2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine activates the adenylate cyclase pathway, leading to an increase in intracellular cAMP levels. This, in turn, leads to downstream effects such as the inhibition of neurotransmitter release, the relaxation of smooth muscle, and the modulation of immune cell function.

Biochemical And Physiological Effects

2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine has been shown to have a variety of biochemical and physiological effects, including the inhibition of platelet aggregation, the relaxation of smooth muscle, and the modulation of immune cell function. It has also been shown to have anti-inflammatory and anti-tumor effects, although the mechanisms underlying these effects are still being investigated.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine in lab experiments is its high potency and selectivity for adenosine receptors. This allows researchers to study the specific effects of adenosine receptor activation without interference from other signaling pathways. However, one limitation of using 2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine is its relatively low solubility, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research involving 2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine. One area of interest is the development of more potent and selective adenosine receptor agonists that can be used to explore the specific roles of different adenosine receptor subtypes in various physiological processes. Another area of interest is the development of adenosine receptor antagonists that can be used to block the effects of adenosine signaling in various disease states. Finally, there is growing interest in the potential therapeutic applications of adenosine receptor agonists and antagonists in a variety of diseases, including cancer, cardiovascular disease, and neurological disorders.

Synthesis Methods

The synthesis of 2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine involves several steps, including the protection of the amino group of adenine, the alkylation of the protected adenine with 1-cyclohexene-1-ylmethyl bromide, and the deprotection of the amino group to yield 2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine. The overall yield of this synthesis method is relatively low, but it has been optimized over the years to improve the efficiency and purity of the final product.

Scientific Research Applications

2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine has been extensively used as a research tool to study adenosine receptor function and to explore potential therapeutic applications. It has been shown to activate both A1 and A2 adenosine receptors, with varying degrees of potency and efficacy. 2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine has been used to investigate the role of adenosine receptors in cardiovascular function, inflammation, and cancer.

properties

CAS RN

124498-87-9

Product Name

2-((2-(1-Cyclohexen-1-yl)ethyl)amino)adenosine

Molecular Formula

C18H26N6O4

Molecular Weight

390.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-2-[2-(cyclohexen-1-yl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C18H26N6O4/c19-15-12-16(23-18(22-15)20-7-6-10-4-2-1-3-5-10)24(9-21-12)17-14(27)13(26)11(8-25)28-17/h4,9,11,13-14,17,25-27H,1-3,5-8H2,(H3,19,20,22,23)/t11-,13-,14-,17-/m1/s1

InChI Key

SLUGAKUMOFIJEH-LSCFUAHRSA-N

Isomeric SMILES

C1CCC(=CC1)CCNC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

SMILES

C1CCC(=CC1)CCNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Canonical SMILES

C1CCC(=CC1)CCNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Other CAS RN

124498-87-9

synonyms

2-((2-(1-cyclohexen-1-yl)ethyl)amino)adenosine
CGS 22989
CGS-22989

Origin of Product

United States

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